![molecular formula C11H22N2O B14306611 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile CAS No. 111965-44-7](/img/structure/B14306611.png)
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile is an organic compound with the molecular formula C11H22N2O It is a nitrile derivative that features a dimethylamino group attached to a hexyl chain, which is further connected to a propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-(dimethylamino)hexanol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of target proteins and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)propanenitrile
- 6-(Dimethylamino)hexanol
- 3-Chloropropanenitrile
Comparison
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile is unique due to the presence of both a dimethylamino group and a nitrile group connected through a hexyl chain. This structural feature allows for a diverse range of chemical reactions and interactions compared to similar compounds. For example, 3-(dimethylamino)propanenitrile lacks the hexyl chain, which limits its reactivity and potential applications. Similarly, 6-(dimethylamino)hexanol does not contain the nitrile group, reducing its versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
111965-44-7 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
3-[6-(dimethylamino)hexoxy]propanenitrile |
InChI |
InChI=1S/C11H22N2O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12/h3-7,9-11H2,1-2H3 |
InChI-Schlüssel |
LUDIGURWWKDZSF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCOCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
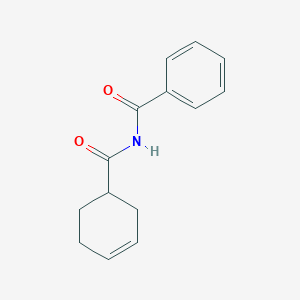
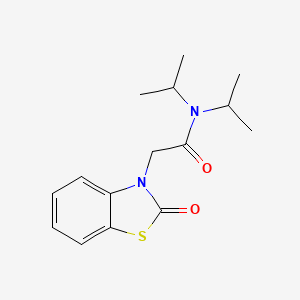
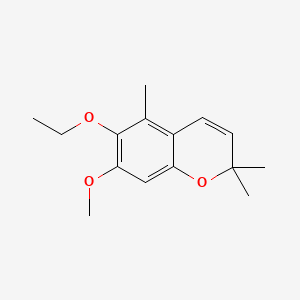
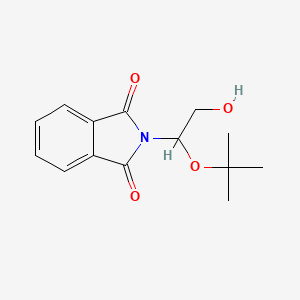
![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
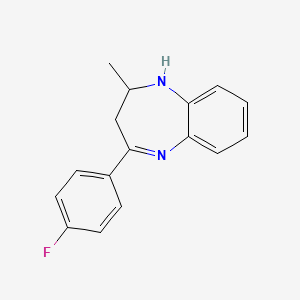
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
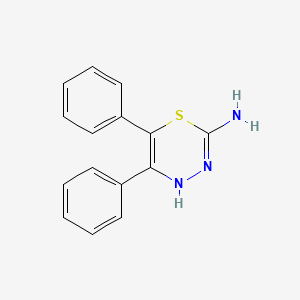
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
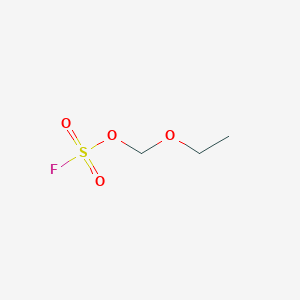
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
